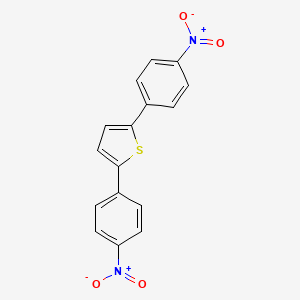
2,5-Bis(4-nitrophenyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(4-nitrophenyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-nitrophenyl)thiophene typically involves the condensation of 4-nitrobenzaldehyde with thiophene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) and N-phenylpicolinamide as a ligand, with copper as a co-catalyst in tetrahydrofuran at room temperature under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(4-nitrophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is 2,5-Bis(4-aminophenyl)thiophene.
Substitution: Products depend on the nucleophile used, such as 2,5-Bis(4-aminophenyl)thiophene when using an amine.
Aplicaciones Científicas De Investigación
2,5-Bis(4-nitrophenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(4-nitrophenyl)thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(4-aminophenyl)thiophene: A reduced form with amino groups instead of nitro groups.
2,5-Diphenylthiophene: Lacks the nitro groups, making it less reactive.
Thienothiophene: An annulated ring of two thiophene rings with different electronic properties.
Uniqueness
2,5-Bis(4-nitrophenyl)thiophene is unique due to the presence of nitro groups, which enhance its reactivity and potential applications in various fields. The combination of the thiophene ring and nitro-substituted phenyl groups provides a versatile scaffold for further functionalization and development of new compounds.
Propiedades
Fórmula molecular |
C16H10N2O4S |
|---|---|
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
2,5-bis(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C16H10N2O4S/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H |
Clave InChI |
FBNOZEYGTWFASC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
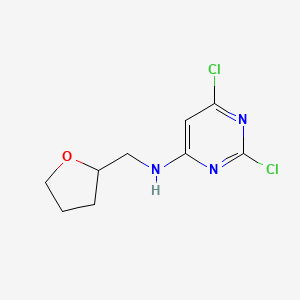
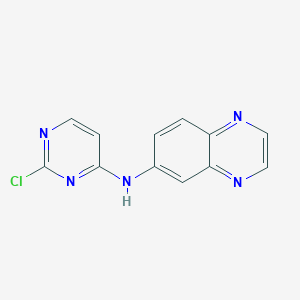
![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
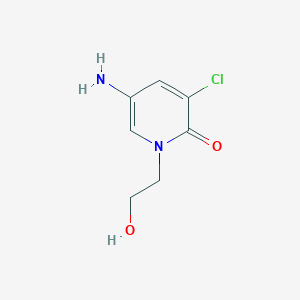


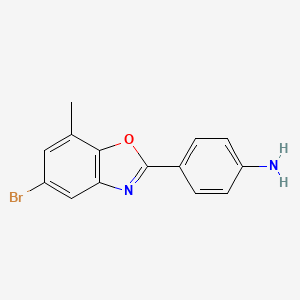
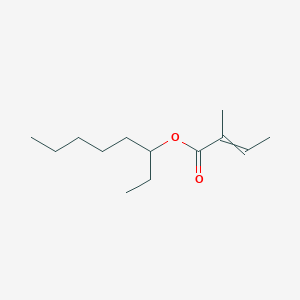
![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)
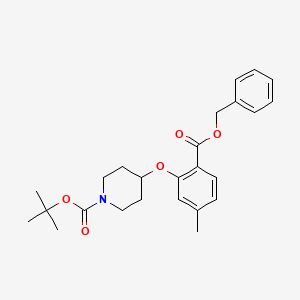
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)
